

Unveiling SOS1 Function: A Technical Guide to the Chemical Probe MRTX0902

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Compound of Interest		
Compound Name:	MRTX0902	
Cat. No.:	B10829282	Get Quote

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Introduction

The Son of Sevenless homolog 1 (SOS1) is a crucial guanine nucleotide exchange factor (GEF) that plays a pivotal role in cellular signaling, primarily through its activation of RAS proteins. Dysregulation of the RAS/MAPK pathway, often driven by mutations in genes like KRAS, is a hallmark of many human cancers. As a key activator of KRAS, SOS1 has emerged as a compelling therapeutic target. MRTX0902 is a potent, selective, and orally bioavailable small molecule inhibitor of SOS1. This technical guide provides an in-depth overview of MRTX0902 as a chemical probe to interrogate SOS1 function, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental frameworks.

MRTX0902 functions by disrupting the protein-protein interaction (PPI) between SOS1 and KRAS. This action prevents SOS1 from catalyzing the exchange of GDP for GTP on KRAS, thereby locking KRAS in its inactive, GDP-bound state. This targeted inhibition of SOS1-mediated RAS activation makes MRTX0902 a valuable tool for studying the intricacies of the RAS/MAPK signaling pathway and for exploring therapeutic strategies aimed at its downregulation.

Quantitative Data Summary



The following tables summarize the key quantitative data characterizing the potency, selectivity, and cellular activity of **MRTX0902**.

Table 1: Biochemical Activity of MRTX0902

Assay Type	Parameter	Value	Notes
HTRF Binding Assay	Ki (SOS1)	2.1 nM	_
HTRF PPI Assay (SOS1:KRAS WT)	IC50	13.8 nM	
HTRF PPI Assay (SOS1:KRAS G12D)	IC50	16.6 nM	
HTRF PPI Assay (SOS1:KRAS G12V)	IC50	24.1 nM	-
HTRF PPI Assay (SOS1:KRAS G12C)	IC50	30.7 nM	-
HTRF Functional Assay (SOS1- mediated GTP exchange)	IC50	15 nM	
HTRF Functional Assay (SOS2- mediated GTP exchange)	IC50	>10,000 nM	Demonstrates high selectivity for SOS1 over SOS2.

Data sourced from:

Table 2: Cellular Activity of MRTX0902



Cell Line	Genetic Alteration	Assay	Parameter	Value
MKN1	KRAS Amplification	pERK Inhibition	IC50	39.6 nM
NCI-H1975	EGFR Mutant	pERK Inhibition	IC50	<250 nM
PC9	EGFR Mutant	pERK Inhibition	IC50	<250 nM
LN229	PTPN11 Mutant	pERK Inhibition	IC50	<250 nM
OCI-AML5	SOS1 Mutant	pERK Inhibition	IC ₅₀	<250 nM
HCC1438	NF1 Mutant	pERK Inhibition	IC50	<250 nM
NCI-H508	Class III BRAF Mutant	pERK Inhibition	IC50	<250 nM
NCI-H1666	Class III BRAF Mutant	pERK Inhibition	IC50	<250 nM
Panel of 20 KRAS-MAPK pathway-mutated cell lines	Various	pERK Inhibition	IC50	<100 nM in 16/20 cell lines
Panel of 20 KRAS-MAPK pathway-mutated cell lines	Various	3D Cell Viability	IC50	<250 nM in 13/20 cell lines

Data sourced from:

Table 3: In Vivo Efficacy of MRTX0902 (Monotherapy)



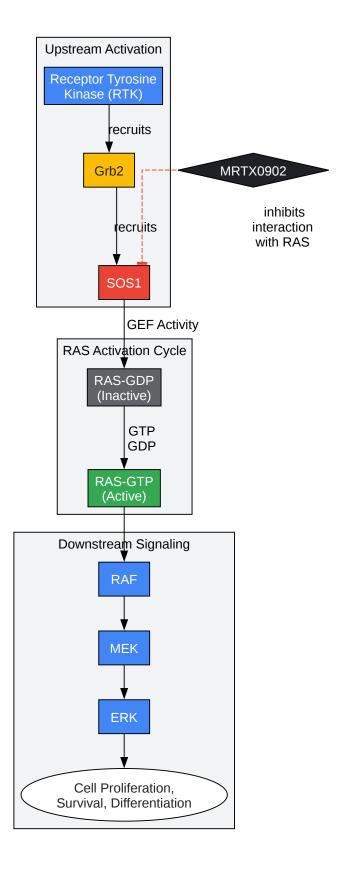
Xenograft Model	Genetic Alteration	Dose	Tumor Growth Inhibition (TGI)
NCI-H1435	NF1 K615N	25 mg/kg BID	50%
NCI-H1435	NF1 K615N	50 mg/kg BID	73%
MIA PaCa-2	KRAS G12C	25 mg/kg BID	41%
MIA PaCa-2	KRAS G12C	50 mg/kg BID	53%

Data sourced from:

Signaling Pathway and Mechanism of Action

SOS1 is a critical node in the RAS/MAPK signaling cascade. The following diagram illustrates the canonical pathway and the mechanism by which **MRTX0902** exerts its inhibitory effect.





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Figure 1: SOS1-mediated RAS/MAPK signaling pathway and inhibition by **MRTX0902**.



Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **MRTX0902**.

Homogeneous Time-Resolved Fluorescence (HTRF) SOS1:KRAS Interaction Assay

This assay quantitatively measures the disruption of the SOS1 and KRAS protein-protein interaction by **MRTX0902**.

Materials:

- Recombinant human SOS1 protein (tagged)
- Recombinant human KRAS protein (WT or mutant, tagged)
- HTRF detection reagents (e.g., anti-tag antibodies labeled with a FRET donor and acceptor)
- Assay buffer
- MRTX0902 compound dilutions
- 384-well low-volume white plates

Procedure:

- Prepare serial dilutions of MRTX0902 in the assay buffer.
- Add 2 μL of the compound dilutions to the wells of the 384-well plate.
- Add 4 μL of a pre-mixed solution of tagged KRAS protein and GTP to each well.
- Add 4 μL of tagged SOS1 protein solution to each well.
- Add 10 μ L of the HTRF detection reagent mixture (containing both donor and acceptor-labeled antibodies).



- Incubate the plate at room temperature for 2 hours, protected from light.
- Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.
- Calculate the HTRF ratio and determine the IC50 values for MRTX0902.

In-Cell Western (ICW) Assay for pERK Inhibition

This assay measures the ability of **MRTX0902** to inhibit the phosphorylation of ERK in cancer cell lines.

Materials:

- Cancer cell lines with a constitutively active MAPK pathway
- Cell culture medium and supplements
- MRTX0902 compound dilutions
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 5% non-fat dry milk in PBS with 0.1% Tween-20)
- Primary antibodies: anti-phospho-ERK1/2 and a normalization antibody (e.g., anti-GAPDH or anti-total ERK)
- Infrared dye-conjugated secondary antibodies
- 96-well clear-bottom black plates

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with serial dilutions of MRTX0902 for 30 minutes.



- Fix the cells with the fixation solution for 20 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with permeabilization buffer for 20 minutes.
- Block non-specific binding with blocking buffer for 1.5 hours.
- Incubate the cells with the primary antibodies overnight at 4°C.
- Wash the cells with PBS containing 0.1% Tween-20.
- Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1
 hour at room temperature, protected from light.
- Wash the cells.
- Scan the plate using an infrared imaging system.
- Quantify the fluorescence intensity for both pERK and the normalization protein to determine the IC₅₀ for pERK inhibition.

3D Cell Viability (CellTiter-Glo® 3D) Assay

This assay assesses the anti-proliferative effect of **MRTX0902** on cancer cells grown in a three-dimensional culture.

Materials:

- Cancer cell lines
- Ultra-low attachment 96-well plates
- Cell culture medium
- MRTX0902 compound dilutions
- CellTiter-Glo® 3D Reagent



Procedure:

- Seed cells in ultra-low attachment plates to allow for spheroid formation.
- After 24 hours, treat the spheroids with serial dilutions of MRTX0902.
- Incubate the plates for 7-14 days.
- Equilibrate the plates to room temperature for 30 minutes.
- Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
- Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
- Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ values for the inhibition of cell viability.

In Vivo Murine Xenograft Studies

These studies evaluate the anti-tumor efficacy of MRTX0902 in a living organism.

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Human tumor cells for subcutaneous injection
- MRTX0902 formulation (e.g., suspension in 0.5% methylcellulose and 0.2% Tween 80 in water)
- Dosing gavage needles
- Calipers for tumor measurement



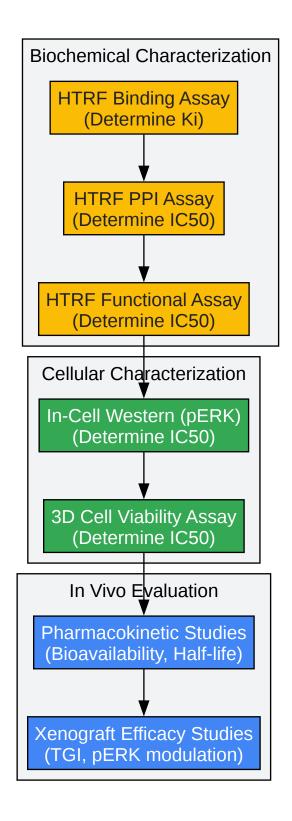
Procedure:

- Subcutaneously inject human tumor cells into the flank of the mice.
- Monitor tumor growth until they reach a predetermined average volume (e.g., 100-200 mm³).
- Randomize the mice into vehicle control and MRTX0902 treatment groups.
- Administer MRTX0902 orally (e.g., twice daily) at the desired dose levels.
- Measure tumor volumes with calipers twice a week.
- Monitor the body weight of the mice as a measure of toxicity.
- At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
- For pharmacodynamic studies, tumors can be harvested at specific time points after the last dose to measure pERK levels by immunoblotting.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for characterizing a chemical probe like **MRTX0902**.

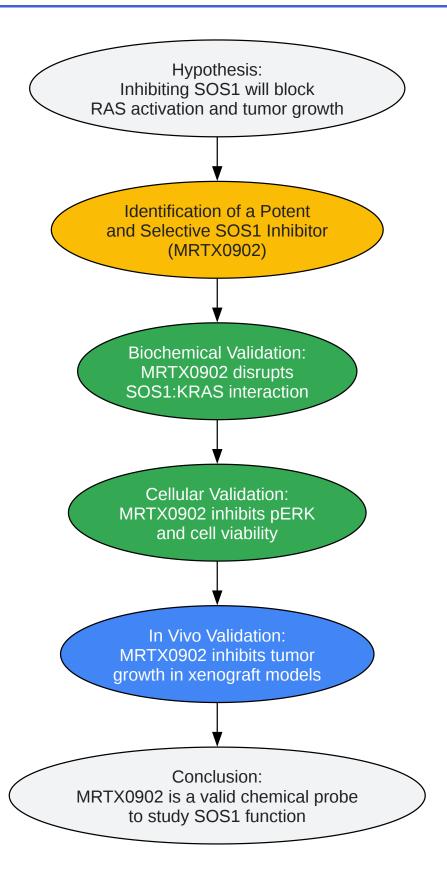




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Figure 2: A typical experimental workflow for the characterization of MRTX0902.





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Figure 3: Logical flow from hypothesis to conclusion for validating **MRTX0902** as a chemical probe.

Conclusion

MRTX0902 is a highly potent and selective chemical probe for the study of SOS1 function. Its well-characterized mechanism of action, coupled with a comprehensive dataset on its biochemical and cellular activities, makes it an invaluable tool for researchers in the fields of cancer biology and signal transduction. The detailed experimental protocols provided in this guide offer a framework for the utilization of MRTX0902 to further elucidate the role of SOS1 in health and disease and to explore novel therapeutic strategies targeting the RAS/MAPK pathway. The combination of MRTX0902 with other targeted agents, such as KRAS G12C inhibitors, has shown synergistic anti-tumor activity, highlighting its potential in combination therapies. As research into RAS-driven cancers continues, the use of well-characterized chemical probes like MRTX0902 will be instrumental in advancing our understanding and developing more effective treatments.

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